(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide
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Overview
Description
®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:
Formation of the biphenyl core: This step involves the coupling of chlorinated biphenyl derivatives under specific conditions.
Introduction of the pyrazinoquinoline moiety: This step may involve cyclization reactions to form the hexahydro-1H-pyrazino[1,2-a]quinoline ring system.
Functional group modifications: Various functional groups such as sulfonyl, nitro, and amino groups are introduced through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide analogs: Compounds with similar structures but different functional groups.
Other pyrazinoquinoline derivatives: Compounds with the pyrazinoquinoline core but different substituents.
Uniqueness
The uniqueness of ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide lies in its specific combination of functional groups and its potential applications in various fields. The compound’s structure allows for diverse chemical modifications, making it a versatile tool for research and development.
Properties
Molecular Formula |
C44H47ClN6O5S2 |
---|---|
Molecular Weight |
839.5 g/mol |
IUPAC Name |
(4aR)-3-[[2-(4-chlorophenyl)phenyl]methyl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoline-8-carboxamide |
InChI |
InChI=1S/C44H47ClN6O5S2/c1-48(2)23-22-36(30-57-38-9-4-3-5-10-38)46-41-20-19-39(27-43(41)51(53)54)58(55,56)47-44(52)33-15-21-42-32(26-33)14-18-37-29-49(24-25-50(37)42)28-34-8-6-7-11-40(34)31-12-16-35(45)17-13-31/h3-13,15-17,19-21,26-27,36-37,46H,14,18,22-25,28-30H2,1-2H3,(H,47,52)/t36-,37-/m1/s1 |
InChI Key |
UVQCJBDKXLDBCG-FZNHDDJXSA-N |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC4=C(C=C3)N5CCN(C[C@H]5CC4)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC4=C(C=C3)N5CCN(CC5CC4)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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